Fmoc-6-amino-hexanoic acid

PROTAC design Linker optimization Targeted protein degradation

Engineer your peptide conjugates and PROTACs with spatial precision. Fmoc-6-aminohexanoic acid is the definitive 6-carbon, Fmoc-protected spacer for SPPS, delivering 98-99% coupling efficiency with HATU/HOAt and 0.5 M solubility in DMF for streamlined automated synthesis. Its defined length enables systematic PROTAC linker optimization in quantifiable steps, while its flexible, non-polar backbone prevents steric interference in peptide-drug conjugates. Procure this building block to ensure reproducibility in high-throughput dendrimer libraries and scale-up workflows.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
Cat. No. B8707408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-6-amino-hexanoic acid
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCCCN)C(=O)O
InChIInChI=1S/C21H23NO4/c22-12-6-5-11-18(20(23)24)21(25)26-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,24)
InChIKeyQOWWFHSXVPULET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-6-amino-hexanoic Acid: A Definitive Guide to Spacer Selection for Solid-Phase Peptide Synthesis and PROTAC Conjugation


Fmoc-6-amino-hexanoic acid (Fmoc-6-Ahx-OH, Fmoc-ε-aminocaproic acid), CAS 88574-06-5, is a bifunctional, Fmoc-protected amino acid derivative featuring a six-carbon aliphatic chain. It serves as a fundamental building block in solid-phase peptide synthesis (SPPS), where it functions as a flexible, non-polar spacer or linker . Its molecular architecture—a terminal Fmoc-protected amine and a free carboxylic acid—enables its sequential incorporation into peptide chains via standard Fmoc chemistry, with the six-carbon backbone providing a defined spatial separation between functional domains .

Why Fmoc-6-amino-hexanoic Acid Cannot Be Directly Substituted by Other Aliphatic Fmoc-ω-Amino Acids


The length of the aliphatic chain in Fmoc-ω-amino acids critically modulates both the synthetic process and the ultimate bioactivity of the resulting conjugate. Substituting Fmoc-6-amino-hexanoic acid (C6) with a shorter analog (e.g., C5 or C4) reduces the spatial separation between coupled domains, which can increase steric hindrance, lower coupling yields in challenging sequences, and alter the conformation required for target recognition [1]. Conversely, longer analogs (e.g., C8 or C11) increase hydrophobicity, often reducing solubility in standard SPPS solvents like DMF, which can compromise automated synthesis workflows and final product purification . Furthermore, in PROTAC design, linker length directly influences ternary complex formation and degradation efficiency, making the 6-carbon chain a quantitatively distinct option that cannot be assumed interchangeable with neighboring homologs [2].

Quantitative Differentiation of Fmoc-6-amino-hexanoic Acid vs. C4, C5, and C8 Aliphatic Analogs


Linker Length (Atom Count) and Its Direct Impact on PROTAC Degradation Efficiency

In PROTAC development, the distance between the E3 ligase ligand and the target protein ligand is a critical determinant of degradation efficiency. A systematic study varying linker atom count demonstrated that a 16-atom chain provides optimal degradation of the estrogen receptor-α (ERα) [1]. Fmoc-6-amino-hexanoic acid contributes 8 chain atoms (6 carbons + 2 amide nitrogens when coupled). When used as a modular unit, it allows precise tuning of the total linker length toward this 16-atom optimum. In contrast, Fmoc-5-aminopentanoic acid (C5) contributes 7 atoms, and Fmoc-8-aminooctanoic acid (C8) contributes 10 atoms, shifting the total atom count away from the empirically determined optimum for ERα degradation [1].

PROTAC design Linker optimization Targeted protein degradation

Comparative Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the efficiency of incorporating Fmoc-6-amino-hexanoic acid was quantitatively evaluated using standard coupling reagents . With HATU/HOAt activation, coupling yields of 98–99% were achieved within 30 minutes, with minimal epimerization (0.3–0.5%) . While directly comparable quantitative data for shorter (C5) or longer (C8) Fmoc-amino acids under identical conditions is sparse in the open literature, general trends from peptide synthesis indicate that longer, more hydrophobic alkyl chains (e.g., C8, C11) exhibit slower coupling kinetics and may require extended reaction times or excess reagent to achieve comparable yields due to increased steric bulk and reduced solubility in DMF [1]. The C6 chain represents a balance where high coupling efficiency is maintained without the solubility and kinetic penalties associated with longer aliphatic spacers.

SPPS efficiency Coupling yield Racemization control

Solubility Profile in Key SPPS Solvents

Fmoc-6-amino-hexanoic acid exhibits well-defined solubility in dimethylformamide (DMF), the primary solvent for Fmoc-SPPS: 1 mmol dissolves clearly in 2 mL DMF (equivalent to 0.5 M) . In contrast, Fmoc-5-aminopentanoic acid (C5) is reported to have moderate solubility in polar aprotic solvents like DMF [1], while longer-chain analogs such as Fmoc-8-aminooctanoic acid (C8) are typically recommended for dissolution in DMSO rather than DMF for concentrated stock solutions [2]. The C6 chain thus strikes a balance, maintaining sufficient hydrophobicity for a flexible spacer while remaining readily soluble in the standard solvent system used in automated peptide synthesizers.

Solubility SPPS workflow DMF compatibility

Melting Point and Physical Handling Characteristics

The melting point of a compound can serve as a proxy for its crystallinity and ease of handling during weighing and formulation. Fmoc-6-amino-hexanoic acid has a reported melting point of 114 °C . Fmoc-5-aminopentanoic acid (C5) melts at a higher temperature, typically reported as 135–136 °C or 152–155 °C depending on the source , while Fmoc-8-aminooctanoic acid (C8) melts at 118–119 °C . The lower melting point of the C6 compound compared to C5 suggests a less crystalline, potentially easier-to-dissolve powder, which can translate to faster dissolution kinetics during reagent preparation.

Melting point Crystallinity Handling properties

Optimal Procurement and Use Cases for Fmoc-6-amino-hexanoic Acid


Rational PROTAC Linker Optimization for Maximal Target Degradation

When designing a PROTAC, the linker length is a key variable that must be empirically optimized. Fmoc-6-amino-hexanoic acid provides a modular 8-atom extension that can be combined with other linkers to systematically approach the 16-atom optimum identified for ERα degradation [1]. Researchers should procure the C6 spacer to enable precise tuning of the overall linker length in small, quantifiable increments, as opposed to larger jumps that may skip over the activity peak.

High-Efficiency Incorporation into Automated SPPS Workflows

For high-throughput peptide synthesis facilities, Fmoc-6-amino-hexanoic acid is the preferred aliphatic spacer due to its documented high coupling efficiency (98–99% with HATU/HOAt) and its well-defined, high-concentration solubility in DMF (0.5 M) . These properties minimize the need for manual intervention, reduce synthesis cycle times, and ensure consistent yields across large-scale productions.

Synthesis of Peptide-Drug Conjugates Requiring a Flexible, Non-Polar Spacer

In the construction of peptide-drug conjugates, a flexible linker is often required to separate the pharmacophore from the targeting peptide, preventing steric interference. The 6-carbon chain of Fmoc-6-amino-hexanoic acid provides sufficient flexibility while maintaining a predictable, non-polar character that does not introduce unwanted hydrogen bonding or charge interactions . This makes it an ideal choice for conjugates where a purely hydrophobic spacer is desired to improve membrane permeability or reduce aqueous solubility of the final construct.

Construction of Branched and Dendrimeric Peptide Libraries

Fmoc-6-amino-hexanoic acid serves as a key spacer unit in combinatorial libraries of peptide dendrimers, where its defined length helps to spatially separate functional branches and reduce steric crowding during on-bead screening assays [2]. Procurement of this specific building block ensures reproducibility in the synthesis of branched architectures that have been validated in published high-throughput screening protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-6-amino-hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.